N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

Descripción general

Descripción

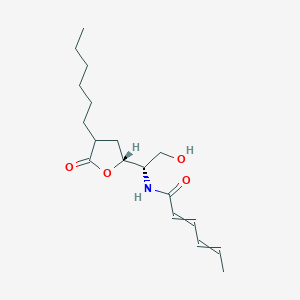

“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is a chemical compound with the molecular formula C8H20BF4NO . It is also known as DEME BF4 . The molecular weight of this compound is 233.06 . It is used in electrochemistry .

Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” is complex, with a molecular formula of C8H20NO.C2F6NO4S2 and a molecular weight of 426.397 .Physical And Chemical Properties Analysis

“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide” has a melting point of -91 °C and a density of 1.42 g/cm3 at 25 °C .Aplicaciones Científicas De Investigación

Ionic Liquid Formation

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is used to create novel ionic liquids when combined with different anions. These ionic liquids have unique thermodynamic properties and can form binary mixture systems with other solvents like γ-butyrolactone (GBL), which are studied for their potential applications in various fields, including electrochemistry and materials science .

Electrolyte Systems for Energy Storage

This compound is instrumental in developing polymeric gel electrolyte systems that exhibit magnesium ion (Mg2+) mobility. Such systems are crucial for the advancement of energy storage technologies, particularly in the development of more efficient and safer batteries .

Solvation Dynamics

The compound plays a significant role in the solvation of lithium ions in electrolyte solutions. Studies using Raman and multinuclear NMR spectroscopy have provided insights into the solvation structure of lithium ions when solvated by N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide -based ionic liquids .

Non-Flammable Battery Electrolytes

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is being researched for its use in non-flammable lithium-ion batteries. It’s a promising candidate for creating safer battery electrolytes, which is a significant concern for consumer electronics and electric vehicles .

Thermodynamic Property Analysis

The compound is used in the study of thermodynamic properties and intermolecular interactions of ionic liquids. These studies are essential for understanding the behavior of ionic liquids in different conditions and can lead to the development of new materials with tailored properties .

Safety And Hazards

Propiedades

IUPAC Name |

diethyl-(2-methoxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXWWBWNJNDMKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

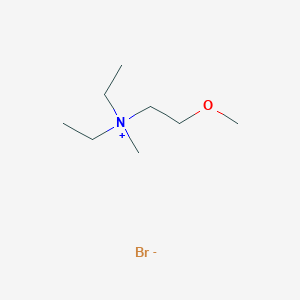

CC[N+](C)(CC)CCOC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70822973 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide | |

CAS RN |

749879-33-2 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the anionic component influence the glass transition temperature (Tg) in mixtures of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts and water?

A1: Research indicates that the anion significantly impacts the Tg behavior of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts when mixed with water []. While the bromide salt predominantly exhibits a single Tg that decreases steadily with increasing water concentration, the iodide and tetrafluoroborate salts display a double-glass transition behavior. This difference highlights the role of anion size and its interactions with water molecules in influencing the structural organization and consequently, the Tg of these mixtures.

Q2: At what water concentration does the N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide - water mixture reach its glass-formation limit?

A2: The glass-formation region for N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide and water mixtures ends around 98.9 mol% of water []. This limit is notably higher than that observed for mixtures with the tetrafluoroborate (96.0 mol%) and iodide (95.0 mol%) salts, suggesting that the bromide anion promotes a wider range of water concentrations capable of forming a glass.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.